molecular formula C15H21ClO3 B12548510 hexyl (2R)-2-(4-chlorophenoxy)propanoate CAS No. 664982-02-9

hexyl (2R)-2-(4-chlorophenoxy)propanoate

Cat. No.: B12548510
CAS No.: 664982-02-9
M. Wt: 284.78 g/mol
InChI Key: QJHSXVWVTYROHG-GFCCVEGCSA-N
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Description

Hexyl (2R)-2-(4-chlorophenoxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexyl group attached to the ester functionality, along with a 4-chlorophenoxy group attached to the propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl (2R)-2-(4-chlorophenoxy)propanoate typically involves the esterification of (2R)-2-(4-chlorophenoxy)propanoic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Hexyl (2R)-2-(4-chlorophenoxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield (2R)-2-(4-chlorophenoxy)propanoic acid and hexanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as sodium hydride.

Major Products Formed

    Hydrolysis: (2R)-2-(4-chlorophenoxy)propanoic acid and hexanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexyl (2R)-2-(4-chlorophenoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

    Industry: The compound can be used as a plasticizer or as an additive in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of hexyl (2R)-2-(4-chlorophenoxy)propanoate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the 4-chlorophenoxy group can enhance its binding affinity to certain targets, making it a useful tool in biochemical studies.

Comparison with Similar Compounds

Hexyl (2R)-2-(4-chlorophenoxy)propanoate can be compared to other esters with similar structures, such as:

    Hexyl (2R)-2-(4-bromophenoxy)propanoate: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and binding properties.

    Hexyl (2R)-2-(4-methylphenoxy)propanoate: Contains a methyl group instead of chlorine, which can influence its hydrophobicity and interaction with biological targets.

    Hexyl (2R)-2-(4-nitrophenoxy)propanoate: The presence of a nitro group can significantly alter its electronic properties and reactivity.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the ester functional group in chemical synthesis and research.

Properties

CAS No.

664982-02-9

Molecular Formula

C15H21ClO3

Molecular Weight

284.78 g/mol

IUPAC Name

hexyl (2R)-2-(4-chlorophenoxy)propanoate

InChI

InChI=1S/C15H21ClO3/c1-3-4-5-6-11-18-15(17)12(2)19-14-9-7-13(16)8-10-14/h7-10,12H,3-6,11H2,1-2H3/t12-/m1/s1

InChI Key

QJHSXVWVTYROHG-GFCCVEGCSA-N

Isomeric SMILES

CCCCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCOC(=O)C(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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